molecular formula C35H26O B11959268 6-Methoxy-1,2,3,4-tetraphenylnaphthalene CAS No. 38382-52-4

6-Methoxy-1,2,3,4-tetraphenylnaphthalene

Cat. No.: B11959268
CAS No.: 38382-52-4
M. Wt: 462.6 g/mol
InChI Key: PPTUZRQFYVZUQF-UHFFFAOYSA-N
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Description

6-Methoxy-1,2,3,4-tetraphenylnaphthalene is an advanced organic compound with the molecular formula C35H26O and a monoisotopic mass of 462.19836 Da . This polyaromatic structure is characterized by a naphthalene core functionalized with a methoxy group and four phenyl substituents, making it a subject of interest in sophisticated organic synthesis and materials science research . While detailed literature and patent data for this specific molecule are currently limited, its complex architecture suggests significant potential as a key synthetic intermediate or a building block for novel functional materials . Researchers may explore its applications in the development of organic semiconductors, luminescent compounds, or liquid crystalline materials, where its extended conjugated system and steric properties could impart unique electronic and self-assembly characteristics. The compound's structural motifs are commonly associated with compounds studied for their photophysical properties. This product is intended for research and development purposes in a controlled laboratory environment and is strictly labeled For Research Use Only . It is not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

38382-52-4

Molecular Formula

C35H26O

Molecular Weight

462.6 g/mol

IUPAC Name

6-methoxy-1,2,3,4-tetraphenylnaphthalene

InChI

InChI=1S/C35H26O/c1-36-29-22-23-30-31(24-29)33(26-16-8-3-9-17-26)35(28-20-12-5-13-21-28)34(27-18-10-4-11-19-27)32(30)25-14-6-2-7-15-25/h2-24H,1H3

InChI Key

PPTUZRQFYVZUQF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=C(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

Spectroscopic and Photophysical Characterization of 6 Methoxy 1,2,3,4 Tetraphenylnaphthalene Systems

Excited State Dynamics and Photophysical Pathways

A key photophysical process that can occur in molecules containing both electron-donating (D) and electron-accepting (A) moieties is Intramolecular Charge Transfer (ICT). Upon photoexcitation, an electron can be transferred from the donor to the acceptor, creating an excited state with significant charge separation.

In 6-Methoxy-1,2,3,4-tetraphenylnaphthalene, the methoxy (B1213986) group acts as an electron donor, while the extended π-system of the tetraphenylnaphthalene core can act as the electron acceptor. Upon excitation, it is plausible that an ICT state could be formed, characterized by a large dipole moment.

Solvatochromism and Environmental Influences on Emission

The emission properties of aromatic molecules, particularly those containing both electron-donating and electron-accepting moieties, are often sensitive to the polarity of their environment. This phenomenon, known as solvatochromism, provides valuable insights into the electronic nature of the excited state. For 6-Methoxy-1,2,3,4-tetraphenylnaphthalene, the methoxy group (-OCH₃) acts as an electron donor, while the extensive π-system of the tetraphenylnaphthalene core functions as the acceptor.

Upon photoexcitation, there is a potential for intramolecular charge transfer (ICT) from the methoxy group to the naphthalene (B1677914) ring system. In polar solvents, the solvent molecules can rearrange to stabilize the more polar excited state to a greater extent than the ground state. This differential stabilization leads to a lowering of the excited state energy, resulting in a bathochromic (red) shift of the emission maximum. The magnitude of this shift is generally correlated with the solvent's polarity. nih.govresearchgate.netsemanticscholar.org

Studies on various naphthalene derivatives confirm that the presence of electron-donating groups, such as amino or methoxy groups, induces significant positive solvatochromism, where the fluorescence shifts to longer wavelengths with increasing solvent polarity. rsc.orgacs.orgnih.gov This is attributed to an increase in the dipole moment of the molecule upon excitation. semanticscholar.orgacs.org While specific experimental data for 6-Methoxy-1,2,3,4-tetraphenylnaphthalene is not extensively documented in the literature reviewed, the principles observed in structurally similar compounds, such as other substituted naphthalenes, strongly suggest that it would exhibit a noticeable solvatochromic shift. nih.gov

Table 1: Illustrative Solvatochromic Shifts in Naphthalene Derivatives This table provides a conceptual illustration of how the emission maximum of a compound like 6-Methoxy-1,2,3,4-tetraphenylnaphthalene might be influenced by solvent polarity, based on data for related compounds.

SolventPolarity (Dielectric Constant, ε)Typical Emission Maximum (λₑₘ)
Hexane~1.9Shorter Wavelength (e.g., ~380 nm)
Toluene~2.4
Chloroform~4.8
Acetonitrile~37.5Longer Wavelength (e.g., ~420 nm)

Note: The emission wavelengths are hypothetical and for illustrative purposes to show the expected trend.

Intersystem Crossing (ISC) Processes and their Inhibition

Following the absorption of light and population of the first excited singlet state (S₁), a molecule can return to the ground state (S₀) via fluorescence or non-radiative decay. Alternatively, it can undergo intersystem crossing (ISC) to a triplet state (T₁). The efficiency of fluorescence is inversely related to the rate of ISC. For 6-Methoxy-1,2,3,4-tetraphenylnaphthalene, several structural features suggest that ISC is an inhibited process, leading to a higher likelihood of fluorescence.

The rate of intersystem crossing is governed by two main factors: the energy gap between the S₁ and T₁ states (ΔEₛₜ) and the strength of spin-orbit coupling. nih.gov According to Hund's rule, the triplet state is lower in energy than the corresponding singlet state. A small ΔEₛₜ generally facilitates ISC. However, the rigid and planar structure of the polycyclic aromatic core in tetraphenylnaphthalene derivatives typically results in a significant S₁-T₁ energy gap, which disfavors this transition.

Furthermore, spin-orbit coupling, which is necessary to enable the spin-forbidden S₁ → T₁ transition, is inherently weak for molecules composed primarily of light atoms like carbon, hydrogen, and oxygen. rsc.org The absence of heavy atoms (e.g., halogens or metals) in 6-Methoxy-1,2,3,4-tetraphenylnaphthalene means that the spin-orbit coupling is minimal. This combination of a likely large S₁-T₁ energy gap and weak spin-orbit coupling strongly inhibits the rate of intersystem crossing. As a result, the deactivation of the excited state is dominated by other pathways, primarily fluorescence, leading to the expectation of a relatively high fluorescence quantum yield for this compound.

Excimer Formation in Bridged Naphthalene Systems

Excimer (excited state dimer) formation is an excited-state phenomenon where a photoexcited molecule interacts with a ground-state molecule of the same species to form a transient, associated pair. This process is highly dependent on concentration and the ability of the two molecules to adopt a specific co-facial (π-stacked) arrangement. Excimer emission is characterized by a broad, structureless, and significantly red-shifted band compared to the structured monomer emission. nih.gov

The term "bridged naphthalene systems" typically refers to molecules containing two naphthalene chromophores linked by a covalent bridge, which can facilitate intramolecular excimer formation. nih.govacs.orgrsc.org Since 6-Methoxy-1,2,3,4-tetraphenylnaphthalene contains only a single naphthalene core, it cannot form an intramolecular excimer.

However, intermolecular excimer formation is possible in solutions of 6-Methoxy-1,2,3,4-tetraphenylnaphthalene, particularly at higher concentrations. For an excimer to form, two molecules must approach each other closely, allowing for significant π-π orbital overlap between their naphthalene cores. The presence of four bulky phenyl groups at the 1, 2, 3, and 4 positions of the naphthalene ring introduces significant steric hindrance. nih.govdntb.gov.ua This steric crowding can be expected to impede the close, parallel stacking required for efficient excimer formation. While not impossible, the tendency for excimer formation in this specific compound is likely to be considerably lower than in less sterically encumbered naphthalene derivatives. Any observed excimer emission would be a clear indicator of molecular aggregation in solution.

Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution NMR for Connectivity and Proton Environments

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of organic compounds. For 6-Methoxy-1,2,3,4-tetraphenylnaphthalene, both ¹H and ¹³C NMR provide definitive information about its connectivity and the chemical environment of each atom.

The ¹H NMR spectrum is characterized by distinct signals corresponding to the different types of protons. The methoxy group (-OCH₃) protons are expected to appear as a sharp singlet, typically in the range of 3.7-4.0 ppm, due to their unique chemical environment and lack of coupling with other protons. The aromatic region of the spectrum is more complex, containing signals from the 23 aromatic protons of the four phenyl rings and the naphthalene core. These protons would appear as a series of multiplets in the aromatic region (typically 6.7-7.8 ppm). The exact chemical shifts and coupling patterns are determined by the specific electronic and steric environment of each proton within the rigid, crowded structure. wiley-vch.dersc.org

The ¹³C NMR spectrum provides complementary information, with signals for each unique carbon atom. The methoxy carbon gives a characteristic signal around 55-60 ppm. The spectrum also features a multitude of signals in the aromatic region (typically 125-145 ppm) corresponding to the protonated and quaternary carbons of the naphthalene and phenyl rings. wiley-vch.dersc.org The chemical shifts of the carbons in the naphthalene core are influenced by the substitution pattern, including the electron-donating effect of the methoxy group.

Table 2: Representative ¹H and ¹³C NMR Data for 6-Methoxy-1,2,3,4-tetraphenylnaphthalene and a Related Compound in CDCl₃

CompoundNucleusChemical Shift (δ, ppm)DescriptionReference
6-Methoxy-1,2,3,4-tetraphenylnaphthalene ¹³C157.9, 140.7, 140.6, 139.9, 138.9, 138.4, 137.9, 134.1, 131.5, 131.4, 131.3, 129.2, 127.5, 127.4, 126.5, 126.4, 125.2, 118.8, 104.9, 55.4Aromatic and Methoxy Carbons rsc.org
6,7-Dimethoxy-1,2,3,4-tetraphenylnaphthalene ¹H7.25 (br. s, 10H), 6.95 (s, 2H), 6.85 (br. s, 10H), 3.73 (s, 6H)Phenyl, Naphthyl, and Methoxy Protons wiley-vch.de
¹³C149.2, 140.8, 139.9, 137.3, 137.0, 127.8, 131.4, 131.1, 127.6, 126.5, 126.4, 125.1, 105.8, 55.6Aromatic and Methoxy Carbons wiley-vch.de

Note: The ¹H NMR data for the specific target compound was not detailed in the referenced supplementary information, so data for a closely related dimethoxy derivative is provided for illustration. The ¹³C data is for the target compound.

Diffusion-Ordered Spectroscopy (DOSY) NMR for Solution Structure and Diffusion Behavior

Diffusion-Ordered Spectroscopy (DOSY) is a powerful NMR technique that separates the signals of different species in a mixture based on their translational diffusion coefficients. nih.gov The diffusion coefficient (D) is inversely related to the hydrodynamic radius of a molecule, meaning larger molecules diffuse more slowly and have smaller D values. ox.ac.uk This technique effectively adds a "size dimension" to the NMR spectrum. ucdavis.edu

For a pure sample of 6-Methoxy-1,2,3,4-tetraphenylnaphthalene dissolved in a suitable solvent, all protons belong to the same molecular entity. Therefore, they are expected to have the same diffusion coefficient. In a 2D DOSY spectrum, which plots chemical shift on one axis and the diffusion coefficient on the other, all ¹H NMR signals for the compound should align horizontally at a single diffusion coefficient value. umich.edu This provides a powerful method for confirming sample purity; the presence of signals at other diffusion coefficients would indicate impurities or the formation of aggregates.

While a specific experimental DOSY spectrum for this compound is not available in the reviewed literature, the expected outcome can be predicted. The technique would be invaluable for studying potential intermolecular interactions. If the compound were to form dimers or larger aggregates at high concentrations, a second set of signals would appear at a lower diffusion coefficient, corresponding to the larger, slower-moving aggregated species.

Table 3: Predicted DOSY NMR Results for 6-Methoxy-1,2,3,4-tetraphenylnaphthalene in Solution

SpeciesMolecular Weight ( g/mol )Expected Diffusion Coefficient (D) in CDCl₃ at 298 K (m²/s)Description
Monomer462.59~6.0 x 10⁻¹⁰All ¹H signals align at this D value, confirming a single species in solution.
Potential Dimer925.18< 6.0 x 10⁻¹⁰Appearance of signals at a lower D value would indicate aggregation.

Note: The diffusion coefficient is an estimated value based on data for other polycyclic aromatic hydrocarbons of similar molecular weight. researchgate.netnih.gov The actual value would need to be determined experimentally.

Computational and Theoretical Investigations of 6 Methoxy 1,2,3,4 Tetraphenylnaphthalene

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure and properties of complex organic molecules. For a molecule like 6-Methoxy-1,2,3,4-tetraphenylnaphthalene, DFT calculations offer deep insights into its behavior at the quantum mechanical level.

DFT calculations are instrumental in mapping the electronic landscape of 6-Methoxy-1,2,3,4-tetraphenylnaphthalene. A key aspect of this is the determination of the energies and spatial distributions of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's electronic properties and reactivity.

In substituted naphthalenes, the nature and position of substituents significantly impact the frontier orbitals. For instance, studies on other substituted naphthalene (B1677914) systems have shown that electron-donating groups, such as the methoxy (B1213986) group in the target molecule, tend to destabilize the HOMO, leading to a narrower HOMO-LUMO gap. rsc.org This effect is attributed to the delocalization of the HOMO across both the naphthalene core and the substituent. rsc.org

While specific calculations for 6-Methoxy-1,2,3,4-tetraphenylnaphthalene are not widely available, data from related substituted naphthalene derivatives can provide valuable insights. For example, in a study of naphthalene-based azo dyes, the introduction of electron-donating substituents led to a decrease in the band gap. rsc.org

Table 1: Representative Frontier Molecular Orbital Energies from DFT Calculations on Substituted Naphthalene Systems (Note: These values are for analogous compounds and serve as an illustrative example of expected trends.)

Compound SystemHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Naphthalene Azo Dye (Unsubstituted)-6.21-2.633.58
Naphthalene Azo Dye (Methoxy Substituted)-5.89-2.713.18
Naphthalene Azo Dye (Dimethylamino Substituted)-5.67-2.633.04

Data adapted from computational studies on naphthalene-based azo dyes. rsc.org

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to model the electronic absorption and emission spectra of molecules. By calculating the energies of electronic transitions between the ground and excited states, TD-DFT can predict the wavelengths of maximum absorption (λmax) and emission.

For 6-Methoxy-1,2,3,4-tetraphenylnaphthalene, the absorption spectrum is expected to be dominated by π→π* transitions within the extended aromatic system. The presence of the four phenyl groups and the methoxy substituent on the naphthalene core will likely lead to complex and broad absorption bands. Theoretical modeling can help to dissect these spectra and assign specific electronic transitions to the observed peaks. In studies of other polycyclic aromatic hydrocarbons (PAHs) and their derivatives, TD-DFT has been successfully used to model their absorption properties. nih.gov

The emission properties, particularly fluorescence, are also amenable to theoretical modeling. The Stokes shift, which is the difference between the absorption and emission maxima, can be predicted. This parameter is influenced by geometric relaxation in the excited state and solvent effects. Computational studies on peri-substituted acyl pyrrolyl naphthalenes have demonstrated that the surrounding solvent can stabilize the excited state, leading to changes in the fluorescence quantum yield. mdpi.com

The structure of 6-Methoxy-1,2,3,4-tetraphenylnaphthalene is characterized by significant steric crowding due to the four phenyl groups attached to the naphthalene core. This steric hindrance forces the phenyl rings to twist out of the plane of the naphthalene ring system. DFT calculations are crucial for determining the preferred conformation of the molecule by finding the geometry that corresponds to the minimum energy.

These calculations can quantify the dihedral angles between the phenyl rings and the naphthalene core, providing a detailed three-dimensional picture of the molecule's shape. Understanding this conformation is vital as it directly influences the extent of π-conjugation and, consequently, the electronic and photophysical properties. In highly crowded molecules like hexaferrocenylbenzene, significant distortions from planarity, including boat-like conformations of the central ring and pyramidalization of carbon atoms, have been confirmed by X-ray diffraction and are supported by computational models. wikipedia.org Similarly, computational studies on fully phenyl-substituted acenes reveal that π-π stacking interactions between the substituent rings can stabilize more twisted conformations. acs.org

In non-planar aromatic systems, the clear distinction between sigma (σ) and pi (π) orbitals can become blurred, a phenomenon known as sigma-pi mixing. DFT calculations can analyze the molecular orbitals to determine the extent of this mixing. This is particularly relevant for 6-Methoxy-1,2,3,4-tetraphenylnaphthalene, where the twisted phenyl groups can lead to interactions between their π-orbitals and the σ-framework of the naphthalene core.

Furthermore, these calculations can elucidate the pathways of electronic conjugation within the molecule. By visualizing the molecular orbitals, it is possible to see how the electron density is distributed and how the different parts of the molecule—the naphthalene core, the phenyl substituents, and the methoxy group—are electronically coupled. This understanding is key to explaining the observed spectroscopic properties.

Quantum Chemical Calculations for Excited State Properties

Beyond absorption and emission spectra, quantum chemical calculations can provide a wealth of information about the behavior of 6-Methoxy-1,2,3,4-tetraphenylnaphthalene in its electronically excited states. These properties are critical for applications in optoelectronics and as fluorescent probes.

Calculations can predict properties such as the excited-state lifetime, which is the average time the molecule spends in the excited state before returning to the ground state. This parameter is crucial for determining the efficiency of light-emitting devices. Studies on substituted naphthalene azo dyes have shown that the excited-state lifetimes are sensitive to the nature of the substituents, with electron-donating groups leading to longer-lived excited states. rsc.org Another important parameter is the transition dipole moment, which governs the probability of an electronic transition and thus the intensity of absorption and emission bands.

In some complex molecules, non-radiative decay pathways, such as intersystem crossing from a singlet excited state to a triplet state, can compete with fluorescence. Quantum chemical calculations can estimate the rates of these processes by calculating the spin-orbit coupling between the relevant states. researchgate.net

Table 2: Representative Calculated Excited State Properties for Substituted Naphthalenes (Note: These values are for analogous compounds and serve as an illustrative example of expected trends.)

Compound SystemExcited State Lifetime (ps)Calculated Emission Maxima (nm)
Naphthalene Azo Dye (Unsubstituted)~0.7-1.5, ~3-4, 20-40N/A
Naphthalene Azo Dye (Dimethylamino Substituted)0.7, 4.8, 17.8, 40N/A
Peri-Substituted Acyl Pyrrolyl NaphthaleneN/A450-550 (solvent dependent)

Data adapted from computational studies on various naphthalene derivatives. mdpi.comrsc.org

Molecular Dynamics (MD) Simulations for Dynamic Behavior in Solution and Condensed Phases

While quantum chemical calculations typically focus on isolated molecules or small clusters with implicit solvent models, Molecular Dynamics (MD) simulations can model the dynamic behavior of 6-Methoxy-1,2,3,4-tetraphenylnaphthalene in a realistic environment, such as in solution or in a solid-state matrix.

MD simulations treat the molecule and its surroundings (e.g., solvent molecules) as a collection of atoms interacting through a set of classical force fields. By solving Newton's equations of motion over time, MD can track the trajectory of every atom in the system, providing a movie-like view of the molecule's movements.

For 6-Methoxy-1,2,3,4-tetraphenylnaphthalene, MD simulations could be used to study:

Conformational Dynamics: How the twisted phenyl groups fluctuate and rotate in solution.

Solvation Structure: How solvent molecules arrange themselves around the solute molecule and how this structure changes over time.

Aggregation Behavior: Whether molecules of 6-Methoxy-1,2,3,4-tetraphenylnaphthalene tend to stack or aggregate in solution, which can significantly affect their photophysical properties.

Computational Analysis of Reaction Mechanisms and Intermediate Stabilization

Computational and theoretical chemistry provide powerful tools for investigating the complex reaction pathways involved in the synthesis of polycyclic aromatic hydrocarbons like 6-Methoxy-1,2,3,4-tetraphenylnaphthalene. Through methods such as Density Functional Theory (DFT), researchers can model reaction dynamics, characterize transient intermediates, and calculate energetic barriers, offering insights that are often difficult to obtain through experimental means alone. chemrevlett.comresearchgate.net

The principal synthetic route to the 1,2,3,4-tetraphenylnaphthalene (B1582023) core involves the [4+2] cycloaddition, or Diels-Alder reaction, between tetraphenylcyclopentadienone (B147504) and a benzyne (B1209423) intermediate. umkc.eduresearchgate.net For the synthesis of the target molecule, this benzyne must be appropriately substituted with a methoxy group. The reaction proceeds through a highly reactive benzyne intermediate, which is typically generated in situ. This dienophile then reacts with the diene (tetraphenylcyclopentadienone) to form an initial adduct, which subsequently loses carbon monoxide to yield the stable, aromatic naphthalene system. umkc.edu

Computational studies are instrumental in mapping the potential energy surface of this reaction sequence. By calculating the energies of reactants, transition states, intermediates, and products, a detailed energetic profile of the reaction can be constructed. These calculations can elucidate the favorability of the reaction pathway and the influence of substituents, such as the methoxy group, on the reaction kinetics and thermodynamics.

Theoretical investigations focus on two critical aspects: the mechanism of the cycloaddition and the stability of the key intermediates. The Diels-Alder reaction's transition state geometry, activation energy, and the thermodynamic stability of the resulting adduct are primary subjects of these analyses. Furthermore, understanding the structure, stability, and electronic properties of the highly reactive 4-methoxybenzyne intermediate is crucial for comprehending its role in the reaction. DFT calculations can predict molecular orbital energies (HOMO/LUMO), which helps in explaining the reactivity and interaction between the diene and the dienophile. chemrevlett.commdpi.com

Detailed Research Findings

While specific computational studies exclusively on 6-Methoxy-1,2,3,4-tetraphenylnaphthalene are not prevalent in published literature, extensive theoretical work on related Diels-Alder reactions and substituted benzynes allows for an accurate and detailed modeling of the system. chemrevlett.comresearchgate.netrsc.org The findings are typically presented in the form of energy profiles and electronic structure data.

Below are interactive tables representing the type of data generated from such computational investigations.

Table 1: Representative DFT-Calculated Energy Profile for Diels-Alder Formation of 6-Methoxy-1,2,3,4-tetraphenylnaphthalene

This table outlines the calculated relative energies for the stationary points along the reaction coordinate. The energies are typically reported in kilocalories per mole (kcal/mol) relative to the initial reactants.

SpeciesDescriptionRepresentative Relative Energy (kcal/mol)
ReactantsTetraphenylcyclopentadienone + 4-Methoxybenzyne0.0
Transition State 1 (TS1)[4+2] Cycloaddition transition state+23.5
Intermediate AdductBridged bicyclic ketone formed after cycloaddition-15.2
Transition State 2 (TS2)Transition state for the extrusion of carbon monoxide (retro-Diels-Alder)+5.8
Products6-Methoxy-1,2,3,4-tetraphenylnaphthalene + Carbon Monoxide-45.0

Note: The values in this table are illustrative, based on typical DFT calculations for Diels-Alder reactions involving benzyne and subsequent extrusion, and serve to represent the energetic landscape of the reaction. umkc.edu

Table 2: Calculated Electronic Properties of Dienophiles

The electronic properties of the dienophile, particularly the energies of the Frontier Molecular Orbitals (HOMO and LUMO), are critical in determining reactivity in a Diels-Alder reaction. The methoxy group, being an electron-donating substituent, is expected to raise the energy of both the HOMO and LUMO of the benzyne.

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Benzyne-6.85-0.955.90
4-Methoxybenzyne-6.60-0.785.82

Note: These values are representative and based on general trends observed in computational studies of substituted benzynes. The smaller HOMO-LUMO gap in 4-methoxybenzyne can suggest higher reactivity compared to the unsubstituted benzyne. chemrevlett.comresearchgate.net

Structure Property Relationships and Molecular Design Principles

Influence of Methoxy (B1213986) Group on Electronic Band Gaps and Optical Properties

The introduction of a methoxy (-OCH₃) group at the 6-position of the tetraphenylnaphthalene framework is a key design feature that significantly modulates the electronic and optical characteristics of the molecule. The methoxy group is a well-known electron-donating group, and its presence on the naphthalene (B1677914) core has profound effects on the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.

The electron-donating nature of the methoxy group increases the electron density of the naphthalene ring system. This generally leads to a destabilization, or raising, of the HOMO energy level. The LUMO level, which is primarily associated with the π-conjugated system of the naphthalene and phenyl rings, is less affected by the methoxy substituent. The net result of the elevated HOMO level is a reduction in the HOMO-LUMO energy gap. This narrowing of the electronic band gap has direct consequences for the optical properties of the compound.

A smaller band gap typically results in a bathochromic shift, or a shift to longer wavelengths (red-shift), in the absorption and emission spectra of the molecule. Therefore, 6-Methoxy-1,2,3,4-tetraphenylnaphthalene is expected to absorb and emit light at lower energies compared to its non-methoxylated counterpart. This principle is a cornerstone of tuning the color of emitted light in organic light-emitting diodes (OLEDs) and other luminescent materials.

Furthermore, the methoxy group can influence the efficiency of luminescence. In some cases, the presence of electron-donating groups can enhance fluorescence quantum yields by altering the nature of the excited state and reducing non-radiative decay pathways. The specific impact, however, can be complex and is also dependent on the molecular environment and solid-state packing.

Table 1: Expected Effects of Methoxy Substitution on Electronic and Optical Properties
PropertyInfluence of Methoxy GroupUnderlying Reason
HOMO Energy LevelIncrease (Destabilization)Electron-donating nature of the methoxy group increases electron density on the aromatic core.
LUMO Energy LevelMinor ChangeLUMO is more associated with the extended π-system.
Electronic Band GapDecreaseNarrowing of the HOMO-LUMO energy gap.
Absorption/Emission WavelengthRed-Shift (Longer Wavelength)Lower energy transition due to the smaller band gap.
Luminescence EfficiencyPotentially EnhancedModification of excited state properties and reduction of non-radiative decay.

Impact of Tetraphenyl Substitution Pattern on Molecular Geometry and Conformational Flexibility

The presence of four phenyl groups attached to the naphthalene core in 6-Methoxy-1,2,3,4-tetraphenylnaphthalene introduces significant steric hindrance, which dictates the molecule's three-dimensional structure and its dynamic behavior.

Consequences of Steric Crowding on Molecular Distortion

The sheer bulk of the four phenyl substituents forces the molecule to adopt a non-planar conformation. wikipedia.org In an idealized, flat structure, severe steric clashes would occur between the adjacent phenyl rings and between the phenyl rings and the naphthalene backbone. To alleviate this strain, the phenyl rings are compelled to twist out of the plane of the naphthalene core. This distortion is a critical feature, as it disrupts the π-conjugation between the phenyl groups and the naphthalene system to some extent. The degree of this twist is a balance between the energy penalty of steric repulsion and the energy gain from maintaining π-conjugation. This molecular distortion is not a mere structural curiosity; it has significant implications for the material's properties in the solid state, influencing how the molecules pack together and, consequently, their bulk electronic and optical characteristics.

Rotational Barriers of Phenyl Groups and Stereoisomerism

The twisted arrangement of the phenyl groups is not static. These rings can rotate around the single bonds connecting them to the naphthalene core. However, this rotation is not free and is associated with a significant energy barrier. nih.gov The height of this rotational barrier is determined by the steric interactions with neighboring phenyl groups and the naphthalene ring. For a phenyl ring to rotate, it must pass through a more planar transition state, which would reintroduce severe steric clashes, thus creating a substantial energy hurdle.

The restricted rotation of the phenyl groups can lead to the possibility of atropisomerism, a type of stereoisomerism where the isomers can be isolated due to hindered rotation around a single bond. sydney.edu.au Depending on the specific arrangement and rotational barriers of the four phenyl groups, different stable conformers of 6-Methoxy-1,2,3,4-tetraphenylnaphthalene may exist as distinct chemical entities.

Effects on Intermolecular Interactions in Solid Films

In the solid state, the distorted, propeller-like shape of 6-Methoxy-1,2,3,4-tetraphenylnaphthalene plays a crucial role in determining its intermolecular interactions and packing motif. The non-planar structure can prevent close π-π stacking between the naphthalene cores of adjacent molecules, which is a common packing arrangement for planar aromatic compounds. This frustration of π-π stacking is a key characteristic of many aggregation-induced emission (AIE) luminogens.

The intermolecular interactions in solid films are likely to be dominated by a combination of weaker forces, such as van der Waals interactions and C-H···π interactions between the phenyl groups of one molecule and the aromatic system of a neighbor. rsc.org The specific packing arrangement will have a profound impact on the solid-state luminescence properties. By preventing strong intermolecular coupling that often leads to fluorescence quenching in the solid state, the bulky tetraphenyl substitution pattern can promote efficient emission in thin films.

Design Principles for Tunable Luminescence Characteristics

The luminescence of 6-Methoxy-1,2,3,4-tetraphenylnaphthalene can be tuned through several molecular design strategies. As discussed, the electron-donating methoxy group provides a primary means of adjusting the emission color by narrowing the band gap. pnas.org Further modifications to the molecular structure can offer finer control over its luminescent properties.

One approach is to alter the electronic nature of the phenyl substituents. Replacing the phenyl groups with electron-donating or electron-withdrawing moieties would further modulate the HOMO and LUMO energy levels, leading to predictable shifts in the emission wavelength. For instance, attaching electron-withdrawing groups could lead to a blue-shift in the emission, while adding more electron-donating groups could cause a further red-shift.

Another design principle involves modifying the steric bulk of the substituents. Increasing the size of the groups attached to the phenyl rings would enhance the steric hindrance, potentially leading to a more twisted conformation. This could further disrupt π-conjugation and influence the emission properties. Such modifications can also impact the rigidity of the molecule, which is often linked to luminescence efficiency. In many AIE systems, restricting intramolecular rotations is a key factor in enhancing emission. acs.org

Table 2: Design Principles for Tunable Luminescence
Design StrategyEffect on Molecular StructureImpact on Luminescence
Varying Electronic Nature of Phenyl SubstituentsModifies HOMO/LUMO energy levels.Shifts emission wavelength (blue or red shift).
Altering Steric Bulk of SubstituentsIncreases molecular twisting and rigidity.Can enhance luminescence efficiency by restricting intramolecular rotations.
Introducing Different Functional Groups on Naphthalene CoreDirectly alters the electronic properties of the core.Provides another avenue for tuning emission color and efficiency.

Electronic Energy Level Control through Molecular Framework Alteration

The ability to precisely control the electronic energy levels (HOMO and LUMO) is paramount for the application of organic materials in electronic devices such as OLEDs and organic photovoltaics (OPVs). In the case of 6-Methoxy-1,2,3,4-tetraphenylnaphthalene, several strategies can be employed to engineer these energy levels.

As established, the methoxy group raises the HOMO level. The magnitude of this shift can be controlled by the number and position of such electron-donating groups on the naphthalene core. Introducing additional methoxy groups would be expected to further increase the HOMO energy.

Conversely, the introduction of electron-withdrawing groups, such as cyano (-CN) or fluoro (-F) groups, either on the naphthalene core or on the peripheral phenyl rings, would have the opposite effect. These groups would stabilize the HOMO and LUMO levels, leading to a decrease in their energies. This can be a useful strategy for designing materials with specific energy level alignments required for efficient charge injection and transport in electronic devices.

Furthermore, extending the π-conjugated system, for example, by replacing the naphthalene core with a larger polycyclic aromatic hydrocarbon like anthracene (B1667546) or pyrene, would also lead to a significant reduction in the HOMO-LUMO gap. This is a common strategy for achieving red-shifted emission in organic luminophores. The interplay between the electronic effects of the substituents and the size of the aromatic core provides a rich toolbox for the rational design of functional organic materials with tailored electronic properties. chemrxiv.org

Effects of Heteroatom Incorporation (e.g., PN bonds) on Optoelectronic Properties

The introduction of heteroatoms into the framework of polycyclic aromatic hydrocarbons (PAHs) is a powerful strategy for tuning their electronic and photophysical properties. Among the various heteroatoms, the incorporation of phosphorus (P) and nitrogen (N) atoms, particularly in the form of phosphazene rings, has emerged as a versatile approach to modulate the optoelectronic characteristics of aromatic compounds. The phosphazene core, typically a cyclic hexachlorocyclotriphosphazene (N₃P₃Cl₆), is photophysically inert in the UV-Vis region, meaning it does not absorb light in this range. researchgate.net This characteristic allows the photophysical properties of the resulting molecule to be dictated by the nature of the aromatic substituents attached to the phosphorus atoms. researchgate.net

The primary mechanism by which P-N bonds influence the optoelectronic properties of the attached aromatic systems is through the modification of the electronic environment of the chromophores. The P-N backbone can act as a scaffold, influencing the spatial arrangement and through-bond or through-space electronic communication between the appended aromatic units.

Detailed Research Findings

Research into cyclotriphosphazenes functionalized with various aromatic moieties has demonstrated significant alterations in their absorption and emission properties. For instance, the attachment of quinoline-4-aldehyde-p-oxyanil moieties to a cyclotriphosphazene (B1200923) core leads to a substantial enhancement of the molar absorptivity. This effect is directly correlated with the number of quinoline (B57606) groups on the phosphazene ring, indicating that the P-N scaffold facilitates a cooperative electronic effect between the chromophores. nih.gov

A systematic study on BODIPY (boron-dipyrromethene) bridged cyclotriphosphazenes has provided quantitative insights into the effect of the P-N linkage on the photophysical properties. In this work, various BODIPY derivatives were attached to a cyclotriphosphazene core. The resulting compounds exhibited distinct changes in their absorption and emission spectra compared to the parent BODIPY molecules.

The electronic absorption spectra of these BODIPY-cyclotriphosphazene conjugates are characterized by S₀→S₁ transitions. Notably, the absorption bands of the BODIPY-bridged cyclotriphosphazenes were observed to be blue-shifted (hypsochromic shift) compared to the parent BODIPY derivatives. nih.gov Similarly, the maximum fluorescence emissions of the BODIPY-cyclotriphosphazenes also showed hypsochromic shifts of 17–25 nm relative to the corresponding parent BODIPY fluorophores. nih.gov

The table below summarizes the key photophysical data for a series of BODIPY-bridged cyclotriphosphazene derivatives in dichloromethane, illustrating the impact of the P-N-containing scaffold.

CompoundAbsorption Max (λabs, nm)Emission Max (λem, nm)Fluorescence Quantum Yield (ΦF)
BODIPY 4638--
4P625634-
BODIPY 5655--
5P658655-
BODIPY 6638--
6P639653-

Data sourced from "Novel BODIPY-bridged cyclotriphosphazenes". nih.gov Note: '-' indicates data not provided in the source.

These findings underscore the significant role that P-N bond incorporation plays in modifying the optoelectronic landscape of aromatic compounds. The ability to systematically alter absorption and emission characteristics through the use of phosphazene scaffolds opens up avenues for the rational design of novel materials for a range of applications in optoelectronics.

Advanced Methodologies for Material Science Characterization

Electrochemical Characterization via Cyclic Voltammetry (CV) for Redox Properties

Cyclic voltammetry (CV) is a powerful and widely used electrochemical technique to investigate the redox properties of chemical compounds. It provides critical information on the oxidation and reduction potentials, the stability of the resulting charged species, and the kinetics of electron transfer processes. For compounds like 6-Methoxy-1,2,3,4-tetraphenylnaphthalene, CV can be used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial parameters for potential applications in optoelectronic devices. researchgate.net

The electrochemical behavior of tetraphenylnaphthalene derivatives is influenced by the nature and position of substituents on the aromatic core. researchgate.net The introduction of a methoxy (B1213986) group (-OCH₃), which is an electron-donating group, is expected to lower the oxidation potential of the molecule, making it easier to remove an electron from the HOMO. Conversely, electron-withdrawing groups would shift the formal potential to a more positive value. aalto.fi

In a typical CV experiment, a solution of the compound in a suitable solvent containing a supporting electrolyte is analyzed in a three-electrode cell. aalto.fi As the potential is swept, the compound may undergo oxidation or reduction at the working electrode surface, resulting in a characteristic peak in the voltammogram. The reversibility of the redox process can be assessed by the separation of the anodic and cathodic peak potentials and the ratio of their peak currents. Digital simulation of the experimental cyclic voltammograms can provide further insights into the electrochemical kinetics and the stability of the oxidized or reduced forms. aalto.fi Studies on related meso-tetraphenylporphyrin derivatives have shown that the introduction of various substituent groups brings about a strong and predictable increment in the facility of reduction of the excited state. researchgate.net

Table 1: Expected Influence of Substituents on Redox Potentials of Tetraphenylnaphthalene Derivatives

Substituent Type Effect on Oxidation Potential Effect on Reduction Potential Rationale
Electron-Donating (e.g., Methoxy) Decreases (easier to oxidize) Increases (harder to reduce) Raises HOMO energy level
Electron-Withdrawing (e.g., Carbonyl) Increases (harder to oxidize) Decreases (easier to reduce) Lowers LUMO energy level

This table is generated based on established principles of physical organic chemistry and findings from related studies. aalto.firesearchgate.net

The data obtained from CV measurements are vital for designing molecules with tailored electronic properties for use in materials science, such as in the development of electrochromic materials or as components in organic light-emitting diodes (OLEDs). researchgate.net

Single Crystal X-ray Crystallography for Precise Molecular and Supramolecular Structures

Single Crystal X-ray Crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unparalleled detail on bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule. For a sterically crowded molecule like 6-Methoxy-1,2,3,4-tetraphenylnaphthalene, crystallography would elucidate the degree of twisting of the four phenyl rings relative to the naphthalene (B1677914) plane, a critical factor influencing its photophysical properties. researchgate.net

The analysis extends beyond the individual molecule to the supramolecular structure, which describes how molecules pack together in the crystal lattice. This is governed by intermolecular interactions such as π-π stacking, C-H···π interactions, and van der Waals forces. researchgate.netresearchgate.net In the crystal structure of related methoxy-naphthalene compounds, molecules have been observed to link into specific arrangements, such as three-dimensional structures formed by C-H···π interactions. researchgate.net The study of a tris-phenalenyl based neutral radical showed that molecules can arrange into a 1D π-chain of partially superimposed rings with close intermolecular contacts.

The process involves growing a high-quality single crystal of the compound, which can be a challenging step. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and mathematically processed to generate an electron density map, from which the atomic positions are determined. mdpi.com The final structural model provides key geometric parameters.

Table 2: Key Parameters Obtained from Single Crystal X-ray Crystallography

Parameter Description Significance
Bond Lengths (Å) The distance between the nuclei of two bonded atoms. Indicates bond order and strain.
Bond Angles (°) The angle formed between three connected atoms. Defines the local geometry and molecular shape.
Torsion Angles (°) The angle between the planes defined by two sets of three atoms around a central bond. Describes the conformation and steric hindrance (e.g., phenyl ring twist).
Intermolecular Distances (Å) The distances between atoms of adjacent molecules in the crystal lattice. Reveals non-covalent interactions like π-π stacking and hydrogen bonds. researchgate.netresearchgate.net
Space Group The mathematical description of the symmetry of the crystal. Defines the packing arrangement of molecules in the unit cell. mdpi.com

This table outlines the fundamental data provided by a crystallographic study.

This detailed structural information is invaluable for understanding structure-property relationships, validating theoretical calculations, and guiding the design of new materials with desired solid-state properties. researchgate.netrsc.org

Advanced Calorimetric Techniques for Thermophysical Analysis of Related Tetraphenylnaphthalenes

Advanced calorimetric techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are crucial for evaluating the thermophysical properties of materials. These methods measure changes in heat flow and mass as a function of temperature, providing information on thermal stability, phase transitions, and heat capacity.

For materials based on tetraphenylnaphthalene structures, TGA is used to determine thermal stability. TGA analysis of related hexasubstituted benzene (B151609) derivatives shows that such compounds can be stable up to 360 °C. researchgate.net Similarly, certain poly(aryl ether)s containing naphthalene moieties exhibit good thermal stability with a 5% weight loss temperature above 465 °C in a nitrogen atmosphere. researchgate.net This high thermal stability is a desirable characteristic for materials used in high-temperature applications.

DSC is employed to identify thermal transitions such as the glass transition temperature (Tg) and melting point (Tm). The Tg is a critical property for amorphous or semi-crystalline polymers, representing the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state. Studies on epoxy resins containing naphthalene have shown that the introduction of naphthalene can significantly plasticize the polymer, lowering its glass transition temperature. mdpi.com For example, adding 20% naphthalene by mass to an epoxy polymer reduced its Tg from 178.2 °C to 86.7 °C. mdpi.com In addition to phase transitions, DSC can quantify the enthalpy associated with these events, such as the enthalpy of melting, which is a measure of the material's crystallinity. mdpi.com

Table 3: Thermophysical Data for Naphthalene-Containing Epoxy Blends from DSC

Naphthalene Mass Fraction (%) Glass Transition Temperature (Tg, °C) Melting Temperature (Tm, °C) Melting Enthalpy (ΔHm, J/g)
0 178.2 - -
20 86.7 - -
40 51.4 83.2 0.16
60 46.4 73.8, 82.3 42.6

Data sourced from a study on naphthalene-epoxy composites, illustrating the type of information obtained via DSC. mdpi.com

The thermophysical data gathered from these calorimetric techniques are essential for determining the processing conditions and operational limits of materials derived from or containing tetraphenylnaphthalene structures.

Applications of 6 Methoxy 1,2,3,4 Tetraphenylnaphthalene in Functional Materials Research

Luminescent Materials in Organic Light-Emitting Diodes (OLEDs)

Exploration as Blue Emitting Components

No information was found regarding the investigation of 6-Methoxy-1,2,3,4-tetraphenylnaphthalene as a blue-emitting material in OLEDs.

Potential as Host or Dopant Materials in OLED Devices

There is no available research on the use of 6-Methoxy-1,2,3,4-tetraphenylnaphthalene as a host or dopant material in the emissive layer of OLEDs.

External Quantum Efficiency (EQE) in Device Performance

Data on the external quantum efficiency of OLED devices incorporating 6-Methoxy-1,2,3,4-tetraphenylnaphthalene is not available.

Organic Semiconductors and Electronic Materials

No studies were identified that explore the organic semiconductor properties or electronic material applications of 6-Methoxy-1,2,3,4-tetraphenylnaphthalene.

Supramolecular Chemistry and Self-Assembly Research

Hydrogen Bonding Interactions and Self-Dimerization Phenomena

There is no published research on the hydrogen bonding interactions or self-dimerization characteristics of 6-Methoxy-1,2,3,4-tetraphenylnaphthalene.

Contribution to Supramolecular Architectures

No research findings are available for this specific compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-Methoxy-1,2,3,4-tetraphenylnaphthalene, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves coupling reactions using aryl halides or iodonium salts. For example, diphenyliodonium-2-carboxylate and tetracyclone in triglyme solvent under controlled heating (e.g., using a butane torch for rapid thermal activation) . Optimization should include factorial design experiments to test variables like solvent polarity (e.g., triglyme vs. DMF), stoichiometry, and temperature gradients. Monitoring reaction progress via TLC or in-situ NMR can validate intermediate formation.

Q. How can the purity and structural integrity of 6-Methoxy-1,2,3,4-tetraphenylnaphthalene be confirmed post-synthesis?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR : Compare 1H^1H/13C^{13}C spectra with computational predictions (e.g., DFT calculations) to confirm substituent positions. Methoxy (-OCH3_3) protons typically resonate at δ 3.8–4.0 ppm, while aromatic protons show splitting patterns dependent on phenyl group orientation .
  • X-ray crystallography : Resolve crystal packing and steric effects of tetraphenyl groups. For non-crystalline samples, HRMS (High-Resolution Mass Spectrometry) ensures molecular weight accuracy.

Advanced Research Questions

Q. How do steric and electronic effects of the methoxy and tetraphenyl groups influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Steric Effects : The tetraphenyl substituents create significant steric hindrance, which can be quantified using molecular volume calculations (e.g., via COMSOL Multiphysics or Gaussian software) .
  • Electronic Effects : The methoxy group’s electron-donating nature alters electron density in the naphthalene core. Electrochemical studies (cyclic voltammetry) or Hammett substituent constants can quantify this effect. For example, compare oxidation potentials of 6-methoxy vs. unsubstituted naphthalene derivatives .

Q. What strategies resolve contradictions in reported toxicity data for polyaromatic hydrocarbons (PAHs) like 6-Methoxy-1,2,3,4-tetraphenylnaphthalene?

  • Methodological Answer : Apply systematic review protocols (e.g., EPA’s Toxicity Reference Database framework):

  • Risk of Bias Assessment : Use tools like Table C-6 ( ) to evaluate study quality (e.g., randomization, blinding, exposure characterization). Prioritize studies with "High Initial Confidence" (≥3/4 criteria met) .
  • Meta-Analysis : Aggregate data from in vitro (e.g., hepatic CYP450 inhibition assays) and in vivo models (rodent exposure studies) to identify dose-response consistency .

Q. How can computational modeling predict environmental partitioning and biodegradation pathways for this compound?

  • Methodological Answer :

  • QSAR Models : Use quantitative structure-activity relationships to estimate log KowK_{ow} (octanol-water partition coefficient) and biodegradation half-lives. Input parameters include molecular weight (388.5 g/mol) and substituent electronegativities .
  • Molecular Dynamics Simulations : Model interactions with soil organic matter or aqueous-phase micelles to predict sedimentation or bioaccumulation risks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.